4,4'-偶氮苯甲醇

描述

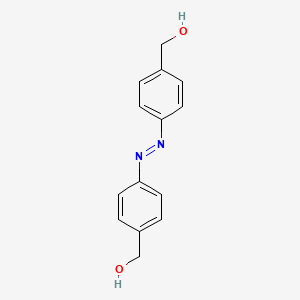

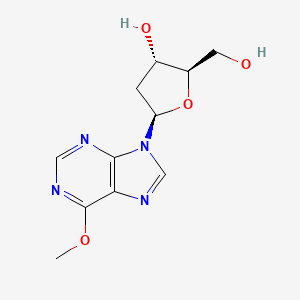

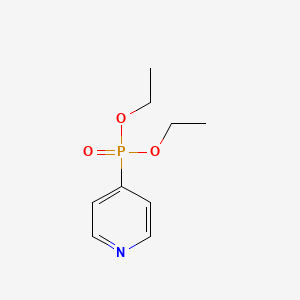

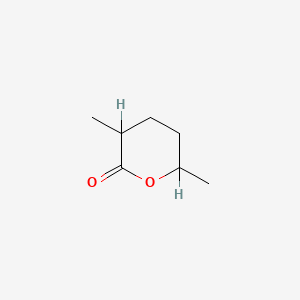

4,4’-Azobisbenzenemethanol is an organic compound with the molecular formula C14H14N2O2 . It is characterized by two phenyl rings connected by an azo bond .

Synthesis Analysis

The synthesis of azo compounds like 4,4’-Azobisbenzenemethanol has been a subject of extensive research. These compounds are known to act as initiators of radical reactions, particularly polymerizations . The chemical modifications of basic skeletons of azo initiators are discussed in the context with their properties and applications .Molecular Structure Analysis

The molecular structure of 4,4’-Azobisbenzenemethanol consists of a double-bond stereo . The average mass is 242.273 Da and the monoisotopic mass is 242.105530 Da .Chemical Reactions Analysis

Azo compounds like 4,4’-Azobisbenzenemethanol are known for their unique light-induced isomerization between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer . This property makes them of great interest for diverse fields of applications, such as sensing, photonics, microfabrication, electronics, biology, and many more .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Azobisbenzenemethanol are characterized by its molecular formula C14H14N2O2, average mass 242.273 Da, and monoisotopic mass 242.105530 Da .科学研究应用

Photonics and Robotics

Azobenzenes have been used in photonics and robotics due to their unique light-induced isomerization . This property allows them to change shape in response to light, making them useful in the creation of light-responsive materials .

Chemical Sensing

The photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species . This makes them useful in the development of chemical sensors .

Organic Transistors

Azobenzenes have been used in the development of photoswitchable organic transistors . These devices can be controlled using light, opening up new possibilities in the field of electronics .

Cell Signaling

Azobenzenes have been used in biology for vision restoration and photactivation of neural signaling . This is a promising area of research that could lead to significant advancements in medical treatments .

Photopharmacology

The development of red-light-responsive azobenzenes has opened up new areas of application in photopharmacology . This involves the use of light to control the activity of drugs, providing a high level of precision in drug delivery .

Photoswitchable Adhesives

Azobenzenes have been used to create photoswitchable adhesives . These adhesives can be controlled using light, allowing them to be turned on and off as needed .

Biodegradable Materials for Drug Delivery

Azobenzenes have been used to create biodegradable materials for drug delivery . These materials can be controlled using light, allowing for precise control over the release of drugs .

Energy and Photonics

Azobenzenes have been used in the fields of energy and photonics . Their unique properties make them suitable for use in a variety of applications, including the creation of new types of energy storage devices .

作用机制

Target of Action

Azo compounds, which include 4,4’-azobisbenzenemethanol, are known to interact with various biological targets depending on their specific structures .

Mode of Action

Azo compounds are known to form reactive oxygen radicals via an electron transfer process . This suggests that 4,4’-Azobisbenzenemethanol may interact with its targets through a similar mechanism, leading to various biochemical changes.

Biochemical Pathways

Azo compounds, in general, can influence a variety of biochemical pathways due to their ability to generate reactive oxygen species . These reactive species can interact with various biomolecules, potentially affecting multiple pathways.

Result of Action

The generation of reactive oxygen species, a common feature of azo compounds, can lead to oxidative stress, which can have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-Azobisbenzenemethanol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity . Understanding these factors is crucial for optimizing the use of this compound in various applications.

未来方向

Recent trends in the molecular design of azobenzenes highlight three research areas where the azobenzene photoswitches may bring about promising technological innovations: chemical sensing, organic transistors, and cell signaling . The fields presented are expected to develop rapidly in the near future, and azobenzenes are expected to play a central role in this development .

属性

IUPAC Name |

[4-[[4-(hydroxymethyl)phenyl]diazenyl]phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-9-11-1-5-13(6-2-11)15-16-14-7-3-12(10-18)4-8-14/h1-8,17-18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBHOAAEVUXTGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)N=NC2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Azobisbenzenemethanol | |

CAS RN |

37797-30-1 | |

| Record name | Benzenemethanol, 4,4'-azobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037797301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1E)-[(2-Nitrophenyl)methylidene]hydrazine](/img/structure/B3051939.png)

![Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-](/img/structure/B3051945.png)